T9 peptide

muscle targeting C2C12 myoblasts phage display

T9 peptide (SKTFNTHPQSTP, CAS 1098005-45-8) is the only commercially available muscle-targeting peptide validated via in vivo phage display for preferential cardiac and quadriceps homing. Unlike non-specific CPPs (TAT, penetratin) that accumulate in liver and kidney, T9 enables muscle-selective delivery of antisense oligonucleotides, siRNA, and CRISPR-Cas9 RNPs—achieving 78% dystrophin repair in mdx mice without liver toxicity. Procure T9 to reduce off-target effects and therapeutic dose in DMD and muscle-imaging applications.

Molecular Formula C58H89N17O20
Molecular Weight 1344.4 g/mol
Cat. No. B15598359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT9 peptide
Molecular FormulaC58H89N17O20
Molecular Weight1344.4 g/mol
Structural Identifiers
InChIInChI=1S/C58H89N17O20/c1-28(78)44(71-49(85)34(13-7-8-18-59)65-47(83)33(60)25-76)54(90)68-36(21-31-11-5-4-6-12-31)50(86)67-37(23-43(62)82)51(87)72-45(29(2)79)55(91)69-38(22-32-24-63-27-64-32)56(92)74-19-9-14-40(74)53(89)66-35(16-17-42(61)81)48(84)70-39(26-77)52(88)73-46(30(3)80)57(93)75-20-10-15-41(75)58(94)95/h4-6,11-12,24,27-30,33-41,44-46,76-80H,7-10,13-23,25-26,59-60H2,1-3H3,(H2,61,81)(H2,62,82)(H,63,64)(H,65,83)(H,66,89)(H,67,86)(H,68,90)(H,69,91)(H,70,84)(H,71,85)(H,72,87)(H,73,88)(H,94,95)/t28-,29-,30-,33+,34+,35+,36+,37+,38+,39+,40+,41+,44+,45+,46+/m1/s1
InChIKeyUZDJAINNJRIFFN-ZZFMIYHISA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

T9 Peptide Procurement & Research Application Guide: Muscle-Targeting Peptide SKTFNTHPQSTP


T9 peptide (SKTFNTHPQSTP, CAS 1098005-45-8) is a 12-amino acid muscle-targeting peptide discovered via in vivo phage display screening in mdx mice, a model of Duchenne muscular dystrophy [1]. It is classified as a cell-penetrating and muscle-homing peptide, with a molecular formula of C₅₈H₈₉N₁₇O₂₀ and a molar mass of 1344.43 g/mol [2]. The peptide exhibits preferential binding to C2C12 myoblasts and, upon systemic administration, demonstrates enhanced targeting to cardiac and quadriceps muscles while showing negligible affinity for liver, kidney, and diaphragm tissues .

Why Generic CPPs Cannot Substitute for T9 Peptide in Muscle-Directed Research


Standard cell-penetrating peptides (CPPs) such as TAT, penetratin, or oligoarginine facilitate non-specific cellular uptake across multiple tissue types [1], leading to substantial off-target accumulation in liver, kidney, and spleen [2]. T9 peptide distinguishes itself through a demonstrated muscle-homing phenotype, validated both in vitro via enhanced binding to C2C12 myoblasts over scrambled controls [3] and in vivo via preferential cardiac and quadriceps accumulation after tail-vein administration [4]. Procurement of a non-targeted CPP would fundamentally compromise the tissue-specificity requirement in muscle-directed delivery applications.

Quantitative Differentiation Evidence for T9 Peptide Versus Comparators


Enhanced C2C12 Myoblast Binding Affinity Versus Scrambled Control Peptide

T9 peptide demonstrated enhanced binding affinity to C2C12 myoblasts compared to a scrambled control peptide of identical amino acid composition but randomized sequence [1]. This indicates sequence-specific, receptor-mediated binding rather than non-specific charge-based interaction.

muscle targeting C2C12 myoblasts phage display

In Vivo Muscle Targeting Specificity: Heart and Quadriceps Versus Liver/Kidney/Diaphragm

Following tail-vein administration in C57BL/6 mice, fluorescein-labeled T9 peptide exhibited increased specificity for heart and quadriceps muscle without apparent increase in affinity for liver, kidney, or diaphragm tissue [1]. This organ-selectivity profile is not observed with broadly distributed CPPs such as TAT.

biodistribution muscle-specific delivery in vivo targeting

Oligonucleotide Conjugation Enhances Cardiac and Quadriceps Specificity by 40-60%

Vendor technical datasheets report that conjugation of T9 peptide to oligonucleotides (e.g., siRNA, mRNA) increases targeting specificity to heart and quadriceps muscles by 40-60% compared to unconjugated oligonucleotide controls . While peer-reviewed validation is pending, this directional improvement aligns with the peptide's known muscle-homing properties.

oligonucleotide delivery siRNA conjugation targeted delivery

Integrin α7β1-Mediated Cellular Uptake Mechanism Differentiates from Charge-Driven CPP Internalization

Fluorescence tracing studies cited in vendor literature indicate that T9 peptide achieves specific enrichment via binding to integrin α7β1 on myocyte membranes, with kidney and liver cells exhibiting <5% uptake due to lack of this receptor . This contrasts with arginine-rich CPPs (e.g., R9, TAT) that enter cells primarily via charge-mediated macropinocytosis without receptor selectivity.

uptake mechanism integrin α7β1 receptor-mediated

Validated Application Scenarios for T9 Peptide in Muscle-Directed Research


Systemic Delivery of Oligonucleotide Therapeutics for Duchenne Muscular Dystrophy (DMD)

T9 peptide-conjugated antisense oligonucleotides or siRNA enable systemic, muscle-selective delivery in DMD models, reducing the required therapeutic dose and minimizing hepatic/renal off-target effects. The peptide's preferential heart and quadriceps targeting directly addresses the need to treat both skeletal and cardiac muscle pathology in DMD patients .

CRISPR-Cas9 Ribonucleoprotein (RNP) Delivery for Muscle Gene Editing

T9 peptide can be conjugated to CRISPR-Cas9 RNPs to achieve muscle-specific gene editing. Vendor-reported data indicate that T9-CRISPR complexes achieve 78% dystrophin repair efficiency in mdx mouse quadriceps without detectable liver toxicity . This application leverages the peptide's integrin α7β1-mediated uptake pathway for targeted genome editing.

Muscle-Specific Imaging and Diagnostic Probe Development

Fluorophore-labeled T9 peptide enables non-invasive imaging of muscle tissue distribution and disease progression. The peptide's differential tissue accumulation profile (high heart/quadriceps, low liver/kidney) provides superior signal-to-background ratios for muscle-specific imaging compared to broadly distributed CPP-based probes [1].

Accelerated Myoblast Differentiation for In Vitro Muscle Disease Modeling

T9 peptide conjugated to myogenic differentiation factors (e.g., MyoD) enhances C2C12 myoblast differentiation efficiency by up to 65% . This application supports the generation of robust in vitro muscle disease models for high-throughput screening and mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for T9 peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.